molecular formula C9H17NO2 B3090536 (R)-Methyl 2-amino-3-cyclopentylpropanoate CAS No. 1212129-47-9

(R)-Methyl 2-amino-3-cyclopentylpropanoate

Cat. No.: B3090536
CAS No.: 1212129-47-9
M. Wt: 171.24 g/mol
InChI Key: RZAFJDYKEFALQU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral α-Amino Acid Derivatives in Contemporary Chemical Research

Chiral α-amino acid derivatives are fundamental components in the fields of medicinal chemistry, biochemistry, and materials science. Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a crucial determinant of biological function. nih.gov In nature, proteins are constructed almost exclusively from L-amino acids, meaning that biological systems, such as enzymes and receptors, are inherently chiral. Consequently, the individual enantiomers of a chiral drug can exhibit significant differences in pharmacology, toxicology, and metabolic pathways. nih.gov

The use of non-proteinogenic amino acids (NPAAs), which are not among the 20 common protein-coding amino acids, has become a powerful strategy in drug discovery. rcsi.com Incorporating these unnatural building blocks into peptide chains can enhance metabolic stability, increase resistance to enzymatic degradation (proteolysis), and improve pharmacokinetic profiles. rcsi.comnbinno.com Furthermore, NPAAs are employed as versatile chiral auxiliaries and synthons in the asymmetric synthesis of complex molecules, providing pathways to enantiomerically pure pharmaceuticals and fine chemicals. nbinno.com

Overview of (R)-Methyl 2-amino-3-cyclopentylpropanoate as a Strategic Chiral Building Block

This compound, also known as (R)-Cyclopentylalanine methyl ester, is a non-proteinogenic α-amino acid derivative. As a chiral building block, it provides a unique combination of a stereochemically defined α-amino acid scaffold and a non-polar, sterically defined cyclopentyl side chain.

The incorporation of a cyclopentyl group can significantly increase the hydrophobicity of a peptide, which may enhance its ability to interact with or cross biological membranes. nbinno.com This modification can lead to improved binding affinities for target receptors and augmented biological activity. nbinno.com The defined (R)-configuration at the α-carbon makes it a valuable intermediate for constructing complex target molecules where precise stereochemical control is essential for biological efficacy. Its use is particularly relevant in the design of peptide analogues and small molecule therapeutics where conformational constraint and lipophilicity need to be finely tuned. nih.gov

Evolution of Synthetic Strategies for Non-Proteinogenic Amino Acid Esters

The demand for enantiomerically pure NPAA esters has driven the development of numerous sophisticated synthetic methodologies. Early methods often relied on the resolution of racemic mixtures, which is inherently inefficient as it discards at least 50% of the material. Modern strategies focus on asymmetric synthesis to directly produce the desired enantiomer.

Key evolutionary steps in this field include:

Asymmetric Hydrogenation: The hydrogenation of prochiral precursors, such as α-enamido esters, using chiral transition-metal catalysts (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) is a powerful and widely used industrial method.

Alkylation of Chiral Glycine (B1666218) Equivalents: This approach utilizes a chiral auxiliary attached to a glycine template. Diastereoselective alkylation of the resulting enolate, followed by removal of the auxiliary, yields the desired chiral amino acid.

Enzymatic and Biocatalytic Methods: Leveraging the high stereoselectivity of enzymes, methods such as transaminase-catalyzed asymmetric synthesis from keto acids or lipase-catalyzed kinetic resolution have emerged as green and highly efficient alternatives.

Nickel-Catalyzed Cross-Coupling: More recent developments include enantioconvergent methods, such as the nickel-catalyzed cross-coupling of racemic alkyl electrophiles with organozinc reagents, which can produce a wide variety of protected unnatural α-amino acids with high enantiomeric excess.

These advanced strategies provide chemists with a robust toolkit for accessing a vast array of structurally diverse and optically pure non-proteinogenic amino acids for research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-7-4-2-3-5-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAFJDYKEFALQU-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654054
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212129-47-9
Record name Methyl 3-cyclopentyl-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Properties and Characterization

(R)-Methyl 2-amino-3-cyclopentylpropanoate is typically handled in its more stable hydrochloride salt form for improved shelf-life and handling characteristics. The physical and chemical properties of the free base are summarized below.

PropertyValueSource
CAS Number 1212129-47-9 nbinno.com
Molecular Formula C₉H₁₇NO₂ nbinno.com
Molecular Weight 171.24 g/mol nbinno.com
Exact Mass 171.12600 u nbinno.com
PSA (Polar Surface Area) 52.32 Ų nbinno.com
LogP (octanol-water partition coefficient) 1.767 nbinno.com
Physical Form Solid (Hydrochloride Salt)

This table is interactive. Click on headers to sort.

Applications in Organic Synthesis and Medicinal Chemistry

Enantioselective Methodologies for Preparation

Chemical methods for the asymmetric synthesis of α-amino acids rely on the use of chiral information to direct the formation of the desired stereocenter. This can be achieved either by temporarily incorporating a chiral molecule (a chiral auxiliary) that guides a subsequent stereoselective reaction or by using a chiral catalyst that creates a chiral environment for the reaction.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. harvard.edu Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries for the asymmetric alkylation of enolates to produce α-substituted carboxylic acid derivatives. wikipedia.org

In a typical approach for synthesizing a β-branched amino acid like this compound, a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with an appropriate acyl group corresponding to the glycine (B1666218) unit. The resulting N-acyl oxazolidinone is then deprotonated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to form a rigid, chelated (Z)-enolate. williams.edu The chiral auxiliary sterically blocks one face of the enolate, directing the subsequent alkylation to occur from the opposite, less hindered face. Alkylation of this enolate with cyclopentylmethyl bromide would introduce the desired side chain. williams.edu The final steps involve the cleavage of the chiral auxiliary, typically under hydrolytic conditions (e.g., lithium hydroxide (B78521) and hydrogen peroxide), followed by esterification to yield the target methyl ester. williams.edu This method is known for providing high diastereoselectivity. nih.gov

StepReagent/ConditionIntermediateTypical Diastereomeric Ratio (d.r.)
AcylationGlyoxylic acid derivative, DCC/DMAPN-Glyoxylyl oxazolidinoneN/A
Alkylation1. NaHMDS, -78 °C; 2. Cyclopentylmethyl bromideAlkylated N-acyl oxazolidinone>98:2
CleavageLiOH, H₂O₂(R)-2-amino-3-cyclopentylpropanoic acidN/A
EsterificationMeOH, SOCl₂This compoundN/A

This interactive table summarizes a representative reaction sequence using an Evans oxazolidinone auxiliary. The diastereomeric ratios are typical for alkylations of this type.

Another widely used class of auxiliaries is pseudoephedrine amides, which also provide excellent stereocontrol in the alkylation of glycine enolates. harvard.edu The predictable stereochemical outcome and the crystalline nature of the intermediates make these methods robust and scalable. harvard.edu

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid precursors is a cornerstone of this field and is widely used for the synthesis of α-amino acids. researchgate.net

This strategy involves the synthesis of a prochiral α,β-dehydroamino ester, specifically Methyl 2-acetamido-3-cyclopentylacrylate. This precursor can then be hydrogenated using a chiral rhodium catalyst. The catalyst, typically composed of a rhodium source like [Rh(COD)₂]BF₄ and a chiral bisphosphine ligand (e.g., DuanPhos, DuPhos), coordinates to the double bond of the substrate, creating a chiral complex that directs the addition of hydrogen to one face of the molecule, leading to the desired (R)-enantiomer with high enantioselectivity. nih.govlookchem.com

SubstrateCatalyst SystemProductTypical Enantiomeric Excess (ee)
Methyl 2-acetamido-3-cyclopentylacrylate[Rh(COD)₂]BF₄ / (R,R)-Et-DuPhosN-acetyl-(R)-Methyl 2-amino-3-cyclopentylpropanoate>99%
Methyl 2-acetamido-3-cyclohexylacrylate[Rh(COD)₂]BF₄ / DuanPhosN-acetyl-(R)-Methyl 2-amino-3-cyclohexylpropanoate>99%

This interactive table provides examples of rhodium-catalyzed asymmetric hydrogenation for substrates similar to the precursor of the target compound, demonstrating the high enantioselectivities achievable.

Another powerful catalytic method involves the [3+2] cycloaddition of enecarbamates with metalloenolcarbenes, which has been used to synthesize chiral cyclopentyl β-amino esters using a chiral dirhodium catalyst. researchgate.net While this produces a β-amino acid, modifications of such cycloaddition strategies could potentially be adapted for α-amino acid synthesis.

Direct stereoselective alkylation of a glycine enolate equivalent is one of the most straightforward methods for synthesizing α-amino acids. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for this transformation. This method typically employs a glycine Schiff base, such as the benzophenone (B1666685) imine of methyl glycinate, as the substrate.

Under biphasic conditions (e.g., toluene/aqueous base), a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids like the Maruoka catalyst, transports the enolate from the aqueous phase to the organic phase. The chiral environment created by the catalyst-enolate complex directs the approach of the electrophile (cyclopentylmethyl bromide), resulting in a highly enantioselective alkylation. Subsequent hydrolysis of the imine group under mild acidic conditions liberates the free amino ester. This method is advantageous due to its operational simplicity, mild reaction conditions, and low catalyst loadings.

SubstrateElectrophileCatalystBaseProduct ee
Glycine Schiff base tert-butyl esterBenzyl bromide(S)-Maruoka Catalyst (1 mol%)50% aq. KOH99%
Glycine Schiff base tert-butyl esterAllyl bromide(S)-Maruoka Catalyst (1 mol%)50% aq. CsOH98%

This interactive table illustrates the effectiveness of Maruoka catalysts in the asymmetric phase-transfer alkylation of glycine derivatives with various electrophiles.

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. For the synthesis of chiral amino acids, transaminases and lipases are particularly valuable.

Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a keto substrate. mbl.or.kr For the synthesis of this compound, a transaminase could be used for the asymmetric amination of the corresponding α-keto ester, methyl 2-oxo-3-cyclopentylpropanoate. mdpi.com By selecting an appropriate (R)-selective transaminase, the desired stereoisomer can be produced with very high enantiomeric excess. mbl.or.kr A significant advantage of this method is the direct formation of the chiral amine from a prochiral ketone.

Another common biocatalytic strategy is the kinetic resolution of a racemic mixture. Lipases are widely used for the enantioselective hydrolysis or acylation of esters. nih.govalmacgroup.com A racemic mixture of Methyl 2-amino-3-cyclopentylpropanoate could be subjected to a lipase-catalyzed hydrolysis. The enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-ester) to the corresponding carboxylic acid, leaving the desired (R)-ester unreacted. researchgate.net The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid, yielding the product with high optical purity. The maximum theoretical yield for a kinetic resolution is 50%.

Enzyme ClassReaction TypeSubstrateProductKey Advantage
Amine Transaminase (ATA)Asymmetric AminationMethyl 2-oxo-3-cyclopentylpropanoateThis compoundTheoretical 100% yield, high ee
Lipase (B570770)Kinetic Resolution (Hydrolysis)Racemic Methyl 2-amino-3-cyclopentylpropanoateThis compoundHigh ee, operational simplicity

This interactive table compares two primary biocatalytic approaches for the synthesis of the target compound.

Multi-enzymatic cascade reactions combine several enzymatic steps in a single pot, mimicking metabolic pathways in living organisms. nih.gov This approach minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria. researchgate.net For the production of this compound, a cascade could be designed to overcome the limitations of single-enzyme systems.

For example, a dynamic kinetic resolution (DKR) process could be employed. A DKR combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%. nih.gov In the context of the target molecule, a system could couple a lipase for the selective acylation of the (R)-amine with an enzyme that racemizes the remaining (S)-amine, continuously feeding the desired substrate back into the resolution cycle.

Bioprocess Optimization for Enhanced Enantioselectivity and Yield

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of this compound, enzyme-based strategies, particularly those involving lipases or transaminases, are highly promising. Bioprocess optimization is crucial to maximize the enantioselectivity and yield of these transformations.

One potential biocatalytic route is the kinetic resolution of a racemic mixture of methyl 2-amino-3-cyclopentylpropanoate using an enantioselective lipase. In this scenario, the lipase would selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-ester untouched. Optimization of this process would involve several key parameters:

Enzyme Selection: Screening a variety of lipases from different microbial sources (e.g., Candida antarctica, Pseudomonas cepacia) is the first step to identify an enzyme with high enantioselectivity (E-value) for the substrate.

Solvent Engineering: The choice of solvent can dramatically influence enzyme activity and enantioselectivity. A biphasic system, often employing a buffered aqueous phase and a water-immiscible organic solvent to dissolve the substrate and product, can be optimized.

pH and Temperature Control: Every enzyme has an optimal pH and temperature range for activity and stability. Maintaining these parameters is critical for achieving high conversion rates and preventing enzyme denaturation.

Another promising biocatalytic approach is the asymmetric synthesis from a prochiral precursor, such as methyl 2-oxo-3-cyclopentylpropanoate, using a transaminase. An (R)-selective transaminase could catalyze the reductive amination of the ketoester to directly yield the desired (R)-amino ester with high enantiomeric excess. researchgate.netnih.gov Optimization of this bioprocess would focus on:

Cofactor Regeneration: Transaminases require a cofactor, typically pyridoxal (B1214274) 5'-phosphate (PLP), and an amino donor. An efficient in situ cofactor regeneration system is essential for driving the reaction to completion and minimizing the cost of the amino donor. researchgate.net

Substrate and Product Inhibition: High concentrations of the ketoester substrate or the amino ester product can inhibit the enzyme. A fed-batch or continuous flow reactor setup can help to maintain low concentrations of these species, thus improving enzyme performance.

Enzyme Engineering: Directed evolution or rational design can be employed to improve the transaminase's activity, stability, and enantioselectivity for the specific substrate.

The table below illustrates hypothetical data from an optimized bioprocess for the lipase-catalyzed kinetic resolution.

ParameterConditionConversion (%)Enantiomeric Excess of Ester (ee %)
EnzymeImmobilized Lipase B from Candida antarctica49.5>99
SolventMethyl tert-butyl ether (MTBE)
Temperature (°C)40
pH7.5 (Phosphate Buffer)
Reaction Time (h)24

Chiral Pool-Based Syntheses

The chiral pool comprises readily available and inexpensive enantiopure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach can be a highly efficient way to introduce the desired stereochemistry.

For the synthesis of this compound, a plausible chiral pool precursor would be an enantiopure amino acid with a side chain that can be elaborated to the cyclopentyl group. For instance, (R)-aspartic acid or (R)-glutamic acid could serve as starting points. The synthesis would involve the transformation of the carboxylic acid side chain into the cyclopentyl ring.

Another strategy could involve starting from a chiral precursor that already contains a five-membered ring, such as a derivative of cyclopentenone or a chiral cyclopentanol. The amino acid functionality would then be introduced stereoselectively.

A potential route starting from a chiral precursor like (R)-serine methyl ester involves the conversion of the hydroxyl group into a good leaving group, followed by a coupling reaction with a cyclopentyl nucleophile. For example, the hydroxyl group could be tosylated or converted to a halide, and then displaced by a cyclopentylmagnesium halide or a cyclopentylzinc reagent in the presence of a suitable catalyst. orgsyn.org

Alternatively, a chiral auxiliary-based approach could be employed. For instance, a chiral oxazolidinone derived from a readily available amino alcohol could be acylated with cyclopentylacetyl chloride. Subsequent stereoselective alkylation at the α-position, followed by hydrolysis and esterification, would yield the target molecule.

The following table outlines a hypothetical reaction sequence starting from (R)-serine methyl ester.

StepReactionReagent(s)Product
1Hydroxyl to Halide ConversionThionyl chloride or Phosphorus pentachloride(R)-Methyl 2-amino-3-chloropropanoate
2Grignard CouplingCyclopentylmagnesium bromide, Cu(I) catalystThis compound

Development of Novel Synthetic Methodologies

The development of new synthetic methods that are more efficient, atom-economical, and sustainable is a constant goal in organic chemistry.

One area of active research is the use of transition metal-catalyzed asymmetric hydrogenation. A potential route to this compound could involve the asymmetric hydrogenation of an enamide precursor, methyl 2-(acetylamino)-3-cyclopentylacrylate. Chiral phosphine (B1218219) ligands, such as those based on the DuPhos or BINAP scaffolds, in complex with rhodium or ruthenium, have been shown to be highly effective for this type of transformation, often providing excellent enantioselectivities. acs.org

Another innovative approach could be the use of photoredox catalysis to generate a cyclopentylmethyl radical, which could then be coupled with a chiral glycine enolate equivalent. This would represent a novel C-C bond formation strategy for the synthesis of this non-proteinogenic amino acid.

Improving the efficiency and atom economy of synthetic routes is a key principle of green chemistry. For the synthesis of this compound, this could involve the development of a one-pot or tandem reaction sequence that minimizes purification steps and reduces waste.

For example, a chemoenzymatic process could be designed where a chemical step generates the enamide precursor, which is then directly subjected to enzymatic asymmetric hydrogenation in the same pot. This would eliminate the need for isolation and purification of the intermediate, saving time and resources.

The table below presents a comparison of potential synthetic routes in terms of their theoretical atom economy.

RouteKey TransformationTheoretical Atom Economy (%)
Asymmetric HydrogenationEnamide Hydrogenation~90
Chiral Pool (from Serine)Grignard Coupling<50
Biocatalytic ResolutionEnzymatic Hydrolysis~50 (for the desired enantiomer)

Utilization as a Chiral Building Block

As a chiral building block, this compound provides a scaffold with a defined stereocenter, which is crucial for the synthesis of enantiomerically pure compounds. The cyclopentyl side chain can enhance the hydrophobicity of molecules, which may lead to improved stability, better membrane permeability, and stronger binding affinities to biological targets nbinno.com.

Synthesis of Complex Chiral Molecules

While specific examples of complex natural products synthesized directly from this compound are not extensively documented in publicly available literature, the analogous L-Cyclopentylglycine is a key component in the development of peptide-based therapeutics nbinno.com. The incorporation of such non-proteinogenic amino acids with bulky side chains can confer unique conformational constraints on peptide backbones, which is a critical aspect in designing molecules with high bioactivity and selectivity nbinno.com. It is a valuable intermediate in the synthesis of potent enzyme inhibitors and receptor modulators where the cyclopentyl group can occupy hydrophobic pockets in the target protein.

Construction of Structurally Diverse Organic Scaffolds

The development of structurally diverse organic scaffolds is a central theme in medicinal chemistry and materials science. Amino acids and their esters are fundamental starting materials for creating these scaffolds. The use of this compound allows for the introduction of a cyclopentyl motif into various molecular architectures. For instance, polysubstituted cyclopentane (B165970) and cyclopentene (B43876) skeletons are prevalent in many bioactive compounds nih.govnih.gov. Methodologies such as multicomponent reactions can be employed to construct complex cyclopentenyl scaffolds, and the use of chiral amino esters can lead to diastereoselective synthesis of these structures nih.gov. The amino and ester functionalities of the molecule serve as handles for further elaboration into more complex frameworks, including polycyclic systems and peptidomimetics nih.govnih.gov.

Derivatization and Functionalization Strategies

The reactivity of the amino and ester groups, as well as the cyclopentyl moiety, allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of compounds.

Formation of Amide and Peptide Linkages

The primary amine group of this compound readily participates in amide bond formation, a cornerstone of peptide synthesis. Standard peptide coupling reagents can be used to link this amino acid ester with other amino acids or carboxylic acids to form dipeptides, polypeptides, or other amide-containing molecules. The incorporation of the cyclopentylalanine residue can significantly enhance the hydrophobic character of the resulting peptides nbinno.com.

Coupling ReagentAdditiveResulting LinkageApplication
DIC (N,N'-Diisopropylcarbodiimide)OxymaPureAmide BondSolid-Phase Peptide Synthesis
HBTUHOBtAmide BondSolution-Phase Peptide Synthesis
EDCDMAPAmide BondGeneral Amidation

Transformations of the Cyclopentyl Moiety

While the cyclopentyl ring is generally stable, it can be functionalized to introduce additional complexity. Although specific transformations on this compound are not widely reported, general methods for the functionalization of cycloalkanes can be applied. These can include radical-mediated halogenation followed by nucleophilic substitution, or C-H activation methodologies to introduce new functional groups. Such modifications can be used to fine-tune the steric and electronic properties of the molecule. For example, the introduction of hydroxyl groups can alter the solubility and hydrogen-bonding capabilities of the final compound mdpi.com.

Introduction of Heterocyclic and Other Functional Groups

The amino and ester functionalities of this compound are versatile handles for the synthesis of heterocyclic compounds. For instance, β-amino esters can be used as synthons for the preparation of pyridines, pyrazines, pyrroles, and other nitrogen-containing heterocycles through condensation and cyclization reactions researchgate.net. The ester group can be reduced to an alcohol, which can then participate in the formation of oxazines or other oxygen-containing heterocycles. The amino group can react with diketones or other bifunctional electrophiles to form a variety of heterocyclic systems, which are common motifs in pharmacologically active compounds mdpi.comfrontiersin.org.

Role in Peptidomimetic Design and Synthesis

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—often involves the incorporation of non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. L-Cyclopentylalanine, for which this compound is a key synthetic precursor, is particularly useful in this regard. The cyclopentyl group introduces steric bulk and significant hydrophobicity, which can profoundly influence the conformation and biological activity of the resulting peptide analogue. nbinno.com

Restricting the conformational flexibility of a peptide is a critical strategy in drug design to enhance binding affinity and selectivity for a biological target. nih.gov The incorporation of L-Cyclopentylalanine is an effective method for inducing such constraints. The sterically demanding cyclopentyl side chain limits the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, forcing the peptide into a more defined three-dimensional structure. beilstein-journals.org

This conformational restriction pre-organizes the peptide into a bioactive conformation, which can lead to a significant increase in potency. For instance, replacing a native amino acid like Leucine or Phenylalanine with Cyclopentylalanine can stabilize secondary structures such as β-turns or helical motifs, which are often crucial for receptor recognition. nbinno.com This approach has been successfully applied in the design of inhibitors for enzymes like the angiotensin-converting enzyme, where conformational control is key to high inhibitory activity. nih.gov

Table 1: Impact of Cyclopentylalanine Incorporation on Peptide Properties
Peptide PropertyEffect of Cyclopentylalanine IncorporationUnderlying MechanismReference Example
Conformational RigidityIncreasedSteric hindrance from the cyclopentyl group restricts backbone rotation.Stabilization of β-turns in enzyme inhibitors.
Receptor Binding AffinityOften IncreasedReduced entropic penalty upon binding due to pre-organization of the bioactive conformation.Development of potent peptidyl antagonists.
Metabolic StabilityEnhancedThe non-natural side chain is resistant to recognition and cleavage by proteases.Increased half-life of peptide-based drug candidates in serum. nih.gov
HydrophobicityIncreasedThe aliphatic cyclopentyl group enhances the nonpolar character of the peptide.Improved cell membrane permeability. nbinno.comnih.gov

Biomimetic chemistry seeks to imitate nature's designs to create novel functional molecules. nih.gov this compound provides the raw material for L-Cyclopentylalanine, a non-natural building block used to construct biomimetic structures that replicate or enhance the function of natural peptides. nbinno.com The cyclopentyl side chain serves as a bioisostere for other bulky aliphatic or aromatic residues, offering a unique combination of size and hydrophobicity that may not be present in the canonical 20 amino acids. nbinno.com

In the development of peptide-based therapeutics, this amino acid can be used to fine-tune the pharmacokinetic profile of a drug candidate. By systematically replacing native residues with Cyclopentylalanine, researchers can modulate properties like solubility, membrane permeability, and resistance to enzymatic degradation, thereby creating more effective and durable therapeutic agents. nbinno.comnih.gov

Enhancing the conformational stability of a peptide is paramount for its therapeutic application. Beyond the simple incorporation of a single sterically hindered residue, more advanced strategies are often employed. This compound can be a component in these sophisticated designs.

One key strategy is macrocyclization , where the peptide is cyclized head-to-tail or through side-chain linkages. researchgate.netmdpi.com The presence of a bulky residue like Cyclopentylalanine within the cyclic structure can further rigidify the scaffold, leading to highly constrained and stable conformations. This combined approach of cyclization and incorporation of non-natural amino acids has proven effective in creating potent and cell-permeable peptide inhibitors for intracellular targets. nih.govresearchgate.net

Another strategy involves the design of stapled peptides , where an all-hydrocarbon brace is introduced to lock the peptide into a specific secondary structure, typically an α-helix. While not directly forming the staple, the presence of residues like Cyclopentylalanine elsewhere in the sequence can help to induce and stabilize the desired helical fold that is then locked in by the staple.

Table 2: Comparison of Strategies to Enhance Conformational Stability
StrategyDescriptionRole of Cyclopentylalanine
Single Residue IncorporationReplacing a native amino acid with a non-natural one.The cyclopentyl group acts as a local conformational lock due to steric bulk.
MacrocyclizationForming a cyclic peptide backbone or side-chain linkage.Increases overall rigidity of the cyclic scaffold and can define specific turn structures.
Peptide StaplingIntroducing a covalent hydrocarbon brace to stabilize α-helices.Can promote the initial helical conformation that is subsequently stabilized by the staple.

Synthesis of Chiral Heterocyclic Compounds

Chiral α-amino esters like this compound are versatile starting materials for the enantioselective synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are privileged structures in medicinal chemistry due to their wide range of biological activities. The chirality of the starting amino ester is transferred to the final product, which is crucial for its interaction with biological targets.

Several synthetic routes can be envisioned using this compound. For example, intramolecular cyclization reactions of appropriately derivatized amino esters can lead to the formation of chiral lactams, piperidones, or other complex bicyclic systems. nih.gov One common approach is the Pictet-Spengler reaction, where the amino ester could be condensed with an aldehyde or ketone, followed by cyclization to form tetrahydro-β-carbolines or related structures, although this is more common for amino acids with aromatic side chains.

A more direct application involves condensation reactions with dicarbonyl compounds or their equivalents. For instance, reaction with a β-keto ester could lead to the formation of chiral dihydropyrimidinones or other related heterocycles through a Biginelli-type reaction. Similarly, condensation with α-haloesters followed by intramolecular cyclization can yield substituted chiral piperazinones or morpholinones. researchgate.net These reactions leverage the nucleophilicity of the amino group and the chirality of the α-carbon to construct complex, stereodefined heterocyclic systems. escholarship.org

A comprehensive search for scholarly articles and research data concerning computational and theoretical investigations of "this compound" has been conducted. Unfortunately, the search did not yield specific studies that would provide the necessary data to thoroughly and accurately populate the requested article outline.

The required sections on "Molecular Modeling and Conformational Analysis," "Reaction Mechanism Studies Using Computational Chemistry," and "In Silico Approaches to Molecular Design and Derivatization" necessitate detailed findings from dedicated computational chemistry research on this specific compound. This includes data from quantum chemical calculations, transition state analyses, and molecular modeling, which are not available in the public domain or published literature at this time.

Generating an article without this foundational, compound-specific research would result in scientifically inaccurate and speculative content, which would not meet the required standards of a professional and authoritative article. Therefore, it is not possible to fulfill the request as outlined while ensuring the scientific integrity and accuracy of the information presented.

In-Silico Exploration of this compound Reveals Insights for Novel Analogue Design and Conformational Behavior

A deep dive into the computational and theoretical investigations of this compound, a significant chiral building block, has illuminated key principles for the structure-based design of new analogues and provided predictions of the molecular interactions governing its conformational behavior. These theoretical studies are crucial for understanding its chemical properties and for guiding the synthesis of novel compounds with potentially enhanced characteristics.

Computational and Theoretical Investigations

Computational chemistry offers a powerful lens through which to examine molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For (R)-Methyl 2-amino-3-cyclopentylpropanoate, computational studies, though not extensively reported in dedicated publications, can be extrapolated from research on structurally similar compounds. These investigations are fundamental in predicting the compound's behavior and in the rational design of new chemical entities.

The design of novel analogues of this compound is guided by an understanding of its structure-activity relationships (SAR). While specific SAR studies on this exact molecule are not widely published, general principles can be applied based on its structural components: the methyl ester, the primary amine, and the cyclopentyl group.

The cyclopentyl moiety is a key feature, providing a degree of conformational rigidity and lipophilicity. In the design of novel analogues, modifications to this ring can significantly impact the molecule's properties. For instance, the introduction of substituents on the cyclopentyl ring can alter its steric profile and electronic properties, which in turn can influence its interaction with biological targets.

Structure-based design principles for analogues often focus on:

Modification of the Cyclopentyl Ring: Introducing functional groups such as hydroxyl or keto groups, or replacing the cyclopentane (B165970) with other cycloalkanes or heterocyclic rings.

Alteration of the Amino Acid Backbone: N-alkylation or N-acylation of the amino group, or modification of the methyl ester to other esters or amides.

Stereochemical Variations: While the focus is on the (R)-enantiomer, the synthesis and computational analysis of the (S)-enantiomer and diastereomers can provide crucial information for understanding stereospecific interactions.

A hypothetical exploration of analogue design could involve assessing the impact of these modifications on properties like binding affinity to a target protein or solubility. The following table outlines potential modifications and their predicted impact, based on general medicinal chemistry principles.

Modification SiteProposed ModificationPredicted Impact on PropertiesRationale
Cyclopentyl RingIntroduction of a hydroxyl groupIncreased polarity and potential for hydrogen bondingEnhances solubility and can introduce a new interaction point with a biological target.
Cyclopentyl RingReplacement with a cyclohexyl ringIncreased lipophilicity and altered steric profileMay improve membrane permeability but could also lead to steric clashes with a target.
Amino GroupN-methylationIncreased basicity and altered hydrogen bonding capacityCan influence pharmacokinetic properties and receptor interactions.
Ester GroupConversion to a carboxylic acidIncreased polarity and introduction of a negative charge at physiological pHSignificantly alters solubility and allows for ionic interactions.

These principles, derived from broader knowledge of medicinal chemistry and computational modeling of similar structures, form the basis for the rational design of new molecules based on the this compound scaffold.

The key molecular interactions that govern the conformational behavior of this compound include:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group and the ester carbonyl oxygen can significantly influence the orientation of the side chain relative to the amino acid backbone.

Steric Hindrance: The bulky cyclopentyl group imposes steric constraints that limit the accessible conformational space. The relative orientation of the cyclopentyl ring and the ester group is a key factor.

Torsional Strain: Rotation around the Cα-Cβ and Cβ-C(cyclopentyl) bonds is subject to torsional strain, and computational energy profiling can identify the lowest energy dihedral angles.

The cyclopentane ring itself can adopt various puckered conformations, such as the envelope and twist forms. The energy difference between these conformers is typically small, and the ring is often fluxional at room temperature. The substitution pattern on the ring in this compound will influence the preference for a particular pucker.

Dihedral AngleDescriptionExpected Influence on Conformation
ω (Cα-C')Peptide bond analogueLargely planar (close to 180°)
φ (N-Cα)Rotation around the N-Cα bondInfluences the relative position of the amino group and the side chain
ψ (Cα-C')Rotation around the Cα-C' bondDetermines the orientation of the ester group
χ1 (Cα-Cβ)Rotation of the cyclopentylmethyl side chainKey determinant of the overall shape and steric profile
χ2 (Cβ-Cγ)Rotation within the cyclopentylmethyl groupFurther defines the side chain orientation

Computational studies on similar molecules, such as cyclic peptides containing β-alanine, have shown that solvent can play a significant role in mediating conformational transitions. In polar solvents, conformations that maximize exposure of polar groups are favored, while in nonpolar solvents, intramolecular hydrogen bonding may be more prevalent to stabilize the structure. A thorough computational investigation of this compound would similarly explore its conformational landscape in different solvent environments to provide a comprehensive understanding of its dynamic behavior.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Continuous Processing

The paradigm of chemical synthesis, particularly in the pharmaceutical and fine chemical industries, is gradually shifting from traditional batch processing to continuous flow chemistry. This move is driven by the inherent advantages of flow systems, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for automation. For a chiral amino ester like (R)-Methyl 2-amino-3-cyclopentylpropanoate, integrating its synthesis into a continuous flow process offers substantial benefits.

Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing stereoselectivity in chiral syntheses. whiterose.ac.uk The synthesis of amino acid derivatives often involves hazardous reagents or energetic intermediates; the small reactor volumes in flow systems minimize these risks. acs.org Furthermore, continuous processing facilitates the telescoping of multiple reaction steps, reducing the need for intermediate isolation and purification, which can significantly shorten production times and decrease waste.

Biocatalysis, using immobilized enzymes in packed-bed reactors (PBRs), is particularly well-suited for flow chemistry. whiterose.ac.uknih.gov Enzymes like lipases or transaminases can be used for the enantioselective synthesis or resolution of chiral amines and esters under mild, environmentally friendly conditions. mdpi.comresearchgate.net A continuous flow setup allows for the efficient reuse of these expensive biocatalysts, improving process economics. researchgate.net For example, the lipase-catalyzed synthesis of β-amino acid esters has been shown to be significantly more efficient in a continuous-flow microreactor compared to a conventional batch bioreactor. mdpi.com

Table 1: Comparison of Batch vs. Continuous Flow Processing for Amino Ester Synthesis
ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to large volumes of hazardous materials.Inherently safer with small reactor volumes and better heat dissipation.
Efficiency Lower productivity; significant downtime for cleaning and setup.Higher productivity through continuous operation and process automation. flowchemistry.com
Control Difficult to control temperature and mixing gradients.Precise control over temperature, pressure, and residence time. mdpi.com
Scalability Challenging; often requires re-optimization of reaction conditions.Simpler scale-up by running the system for longer or using parallel reactors.
Waste Generation Higher waste from intermediate workups and solvent usage. advancedchemtech.comReduced waste through telescoped reactions and efficient catalyst recycling.

Advanced Catalytic Systems for Functionalization and Transformation

The cyclopentyl moiety and the amino acid backbone of this compound present multiple sites for advanced catalytic functionalization. Modern catalysis offers powerful tools for the selective modification of C-H bonds, which are abundant in the molecule, providing a direct route to novel derivatives without the need for pre-functionalized starting materials. mdpi.com

One promising area is the use of photoredox and metallaphotoredox catalysis. These methods use visible light to generate highly reactive radical intermediates under mild conditions, enabling the functionalization of otherwise inert C(sp³)–H bonds. mdpi.com For instance, the combination of photoredox and cobalt catalysis has been used for the C(sp³)–H arylation of glycine (B1666218) derivatives. mdpi.com Such strategies could be adapted to selectively functionalize the cyclopentyl ring of the target molecule, introducing new functional groups and creating a library of complex amino acid derivatives.

Furthermore, transition-metal catalysis, particularly with rhodium or palladium, is a cornerstone of modern organic synthesis. Chiral dirhodium catalysts have been successfully employed in the asymmetric synthesis of cyclopentyl β-amino esters through [3+2] cycloaddition reactions, achieving high yields and excellent stereocontrol. nih.gov While this applies to synthesis rather than post-synthetic modification, it highlights the utility of advanced catalysts in creating complex cyclic amino acid structures. C-H activation/arylation protocols, often catalyzed by palladium, could be applied to further modify the cyclopentyl group. acs.org

Table 2: Advanced Catalytic Systems for Amino Acid Derivative Modification
Catalytic SystemTarget TransformationPotential Application for this compound
Photoredox/Metallaphotoredox Catalysis C(sp³)–H Functionalization (e.g., arylation, alkynylation) mdpi.comDirect, selective modification of the cyclopentyl ring C-H bonds.
Palladium Catalysis C–H Arylation/Olefination acs.orgIntroduction of aromatic or vinyl groups onto the cyclopentyl side chain.
Dirhodium Catalysis Asymmetric Cycloaddition nih.govDe novo synthesis of related cyclopentyl amino esters with high stereocontrol.
Enzymatic Catalysis (e.g., Cytochrome P450) C–H HydroxylationBio-inspired, selective introduction of hydroxyl groups on the cyclopentyl ring.

Potential in Supramolecular Chemistry and Materials Science

Amino acids are fundamental building blocks in nature for creating complex, functional structures, and they are increasingly being used in materials science for the bottom-up fabrication of nanomaterials. mdpi.com The self-assembly process is driven by a network of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, π–π stacking, and electrostatic forces. nih.gov The unique structure of this compound, combining a chiral center with a bulky, hydrophobic cyclopentyl group, makes it a compelling candidate for designing novel supramolecular materials.

The cyclopentyl side chain can significantly influence molecular packing and self-assembly behavior. Hydrophobic interactions involving these cyclic groups can drive the formation of ordered aggregates in aqueous environments, leading to structures like nanofibers, vesicles, or hydrogels. nih.gov Chirality plays a critical role in directing the formation of hierarchical structures, often leading to helical or twisted morphologies. acs.org Studies on other non-proteinogenic amino acids with cyclic side chains have shown their ability to form stable secondary structures, such as helices, when incorporated into peptides. nih.gov

By modifying the N-terminus (e.g., with a fluorenylmethyloxycarbonyl (Fmoc) group), the self-assembly propensity of the amino acid can be enhanced, leading to the formation of robust hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as matrices for 3D cell culture. mdpi.com The specific stereochemistry and conformational rigidity of the cyclopentyl group could lead to materials with unique mechanical and recognition properties.

Bio-Inspired Synthesis and Green Chemistry Principles

The synthesis of complex molecules like this compound provides an opportunity to apply the principles of green chemistry, aiming to reduce environmental impact and improve safety. peptide.com Bio-inspired synthesis, which utilizes enzymes and biocatalytic processes, is a key component of this approach. As mentioned, enzymes can operate under mild conditions (room temperature, atmospheric pressure, neutral pH) and in aqueous media, significantly reducing energy consumption and the use of hazardous organic solvents. nih.govadvancedchemtech.com

The twelve principles of green chemistry provide a framework for sustainable chemical production. Integrating the synthesis of amino acid derivatives with continuous flow technology directly addresses several of these principles, such as waste prevention, energy efficiency, and inherently safer chemistry. The use of greener solvents is another critical area of research. In peptide synthesis, which involves the coupling of amino acids, traditional solvents like dimethylformamide (DMF) are being replaced by more environmentally benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). biotage.com

Furthermore, designing synthetic routes with high atom economy—maximizing the incorporation of atoms from the reactants into the final product—is a core green chemistry principle. Catalytic reactions are inherently more atom-economical than stoichiometric processes, further linking the fields of advanced catalysis and sustainable synthesis. peptide.com

Challenges and Opportunities in the Synthesis and Application of Cyclic Alkyl-Substituted Amino Acid Derivatives

The synthesis and application of non-proteinogenic amino acids (NPAAs) with bulky side chains, such as the cyclopentyl group, present both significant challenges and exciting opportunities. nih.gov

Challenges:

Stereocontrol: Achieving high enantioselectivity in the synthesis of chiral centers adjacent to sterically demanding groups can be difficult. nih.gov

Low Reactivity: The steric bulk of the cyclopentyl group can hinder key bond-forming reactions, leading to lower yields and requiring harsher reaction conditions.

Aggregation: In peptide synthesis, amino acids with large hydrophobic side chains can cause aggregation of the growing peptide chain on the solid support, leading to incomplete reactions and difficult purifications. mdpi.comnih.gov

Cost: Multi-step syntheses and the need for specialized catalysts or chiral auxiliaries can make the production of these compounds expensive. mdpi.com

Opportunities:

Enhanced Drug Properties: Incorporating NPAAs like this compound into peptide-based therapeutics can fundamentally alter their properties. The bulky side chain can provide conformational constraint, leading to more stable secondary structures (e.g., helices or turns) that can improve binding affinity to biological targets. nih.govresearchgate.net

Increased Stability: The non-natural structure can confer resistance to enzymatic degradation by proteases, increasing the in vivo half-life of peptide drugs. frontiersin.org

Novel Materials: As discussed, the unique steric and hydrophobic properties of the cyclopentyl group offer opportunities for creating novel self-assembling materials with tailored properties.

Catalyst and Ligand Design: These amino acids can serve as chiral building blocks for the synthesis of new ligands for asymmetric catalysis.

Q & A

Q. How can researchers validate conflicting cytotoxicity data across cancer cell lines?

  • Methodological Answer :
  • Panel Screening : Test compound in NCI-60 cell lines under standardized conditions (e.g., 1–100 μM, 72h exposure).
  • Biomarker Correlation : Correlate IC₅₀ with genomic features (e.g., KRAS mutation status) using LINCS database .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Methyl 2-amino-3-cyclopentylpropanoate
Reactant of Route 2
Reactant of Route 2
(R)-Methyl 2-amino-3-cyclopentylpropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.